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Compound of Interest

Compound Name: 4-Aminopyridine-2-carboxylic acid

Cat. No.: B016592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives continue to be

a fertile ground for the discovery of novel therapeutic agents. Among these, 4-Aminopyridine-
2-carboxylic acid and its derivatives have emerged as a class of compounds with a broad

spectrum of biological activities. This technical guide provides an in-depth overview of the

synthesis, biological evaluation, and mechanisms of action of these promising molecules, with

a focus on their anticancer and antimicrobial properties.

Synthesis of 4-Aminopyridine-2-carboxylic Acid and
Its Derivatives
The parent compound, 4-Aminopyridine-2-carboxylic acid, can be synthesized from

Picloram (4-amino-3,5,6-trichloropicolinic acid) through a hydrogenation reaction.[1] The

derivatives, particularly amides and esters, are then typically synthesized from the carboxylic

acid moiety through standard coupling reactions.

General Synthesis of 4-Aminopyridine-2-carboxylic
Acid[1]
A suspension of Picloram and 10% Palladium on carbon (Pd/C) in an aqueous solution of

lithium hydroxide is subjected to a hydrogen atmosphere at elevated temperature and
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pressure. Following the reaction, the catalyst is filtered off, and the filtrate is acidified to

precipitate the desired 4-Aminopyridine-2-carboxylic acid.

Synthesis of Amide and Ester Derivatives
Standard peptide coupling reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-

3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt), can be

employed to couple 4-Aminopyridine-2-carboxylic acid with various amines to yield the

corresponding amides. Similarly, esterification can be achieved by reacting the carboxylic acid

with alcohols under acidic conditions.

Anticancer Activity of 4-Aminopyridine Derivatives
Derivatives of 4-aminopyridine have demonstrated significant potential as anticancer agents,

exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action

appear to involve the induction of apoptosis through various signaling pathways and the

inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data
The following tables summarize the reported half-maximal inhibitory concentration (IC50)

values of various 4-aminopyridine derivatives against several cancer cell lines.
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Derivative
Type

Compound Cell Line IC50 (µM) Reference

Amide Compound 10a
h-TNAP

(enzyme)
0.25 ± 0.05 [2]

Compound 3d MCF-7 (Breast) 43.4 [3]

Compound 4d MCF-7 (Breast) 39.0 [3]

Compound 3d
MDA-MB-231

(Breast)
35.9 [3]

Compound 4d
MDA-MB-231

(Breast)
35.1 [3]

Compound 3a A549 (Lung) 5.988 ± 0.12 [3]

Thiosemicarbazo

ne

3-aminopyridine-

2-

carboxaldehyde

thiosemicarbazo

ne

L1210

(Leukemia)

- (T/C value of

246%)
[4]

3-amino-4-

methylpyridine-2-

carboxaldehyde

thiosemicarbazo

ne

L1210

(Leukemia)

- (T/C value of

255%)
[4]

Signaling Pathways in Anticancer Activity
The parent compound, 4-aminopyridine, is known to induce apoptosis in cancer cells by

blocking voltage-gated potassium channels. This leads to a cascade of events including the

downregulation of microRNA-10b-5p, which in turn upregulates the pro-apoptotic protein Apaf-

1, leading to the activation of caspase-9 and caspase-3. Another proposed mechanism

involves the P2X7 receptor, where 4-aminopyridine induces an increase in intracellular calcium

concentration, triggering apoptosis.
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Caption: Proposed signaling pathways for the anticancer activity of 4-aminopyridine

derivatives.

Antimicrobial Activity of Aminopyridine Derivatives
Aminopyridine derivatives have also been investigated for their potential as antimicrobial

agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data
The following table summarizes the reported minimum inhibitory concentration (MIC) values for

aminopyridine derivatives against various bacterial strains.
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Derivative
Type

Compound
Bacterial
Strain

MIC (µg/mL) Reference

Aminopyridine

Derivative
Compound 2c S. aureus 39 [5]

Compound 2c B. subtilis 39 [5]

Imidazo[1,2-

c]pyrimidin-3-yl

derivative

S. aureus

(MSSA)
3.12 ± 0.09 [3]

Imidazo[1,2-

c]pyrimidin-3-yl

derivative

S. aureus

(MRSA)
4.61 ± 0.22 [3]

Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the 4-
aminopyridine-2-carboxylic acid derivatives for a defined period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells

with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan

crystals.

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured using a microplate reader at a

specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-

response curve.
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Caption: General experimental workflow for the synthesis and biological evaluation of novel

compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution
for MIC)
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Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing

broth medium.

Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

Determination of MIC: The MIC is determined as the lowest concentration of the compound

that visibly inhibits bacterial growth.

Conclusion
Derivatives of 4-Aminopyridine-2-carboxylic acid represent a versatile and promising

scaffold for the development of new therapeutic agents. Their demonstrated anticancer and

antimicrobial activities, coupled with well-defined synthetic pathways, make them attractive

candidates for further investigation. Future research should focus on expanding the library of

these derivatives, elucidating their precise mechanisms of action, and optimizing their

pharmacokinetic and pharmacodynamic properties to advance them towards clinical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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